N,N,N',N'-Tetramethyl-L-tartramide

Description

The pursuit of enantiomerically pure compounds is a central theme in modern organic chemistry. N,N,N',N'-Tetramethyl-L-tartramide serves as a powerful chiral auxiliary and ligand in this endeavor. tcichemicals.com Its utility stems from its well-defined stereochemistry, which can be transferred to a prochiral substrate, guiding the formation of one enantiomer over the other.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆N₂O₄ |

| Molecular Weight | 204.22 g/mol nih.gov |

| Melting Point | 184-186 °C sigmaaldrich.com |

| Optical Activity [α]20/D | +46° (c=3 in ethanol) sigmaaldrich.com |

| Appearance | White to off-white solid |

| CAS Number | 26549-65-5 sigmaaldrich.com |

Chiral amides are a crucial class of compounds in stereoselective synthesis, acting as effective chiral auxiliaries and ligands for a wide range of asymmetric transformations. Their importance lies in their ability to introduce chirality and control the stereochemical outcome of a reaction with high efficiency. The amide functionality offers a unique combination of steric and electronic properties that can be fine-tuned to suit specific catalytic processes.

The presence of the amide bond provides a rigidifying element, which helps in creating a well-defined chiral environment around a metal center or a reactive site. This conformational rigidity is often key to achieving high levels of enantioselectivity. Furthermore, the carbonyl oxygen and the nitrogen atom of the amide can act as Lewis basic sites, allowing for effective coordination to metal catalysts. This coordination geometry plays a pivotal role in the stereodifferentiation step of a catalytic cycle.

The journey of tartramide chemistry is intrinsically linked to the history of tartaric acid itself. Tartaric acid, a naturally occurring dicarboxylic acid found in grapes, has been known for centuries. wikipedia.org Its pivotal role in the understanding of stereochemistry began in the 19th century with the work of Jean-Baptiste Biot, who discovered its ability to rotate plane-polarized light, and Louis Pasteur, who meticulously separated the enantiomeric crystals of a tartrate salt, laying the foundation for the concept of chirality. wikipedia.orgchemistryviews.org

The synthetic utility of tartaric acid as a chiral starting material gained significant traction in the 20th century. nih.gov Chemists began to explore its derivatives for applications in asymmetric synthesis. The development of tartramides, amides derived from tartaric acid, marked a significant advancement. These compounds offered enhanced stability and modularity compared to the parent acid or its esters. The ability to easily introduce various substituents on the amide nitrogens allowed for the creation of a diverse library of chiral ligands with tunable steric and electronic properties. This evolution has led to the development of highly effective tartaric acid-derived ligands for a variety of asymmetric reactions, including the synthesis of chiral guanidines and O,N,N,O-tetradentate bioxazoline ligands. acs.orgresearchgate.net

This compound is a prominent example of a tartaric acid-derived chiral ligand. Its research landscape is characterized by its application as a versatile building block and ligand in asymmetric catalysis. The presence of the two tertiary amide groups and the two hydroxyl groups provides multiple coordination sites, making it an effective ligand for a variety of metal ions.

Research has demonstrated its utility in directing stereoselective reactions. For instance, its derivatives have been employed as chiral ligands in palladium-catalyzed asymmetric allylic alkylation, achieving high enantioselectivities. researchgate.net The conformational properties of this compound have been a subject of crystallographic studies, which have provided insights into its preferred conformations in the solid state. These studies are crucial for understanding the mechanism of stereochemical induction. nih.gov

The potential of this compound extends to its use as a starting material for the synthesis of more complex chiral ligands and catalysts. Its readily available and well-defined stereochemistry makes it an attractive scaffold for the development of new catalytic systems for a broad range of asymmetric transformations. The continuous exploration of its coordination chemistry and reactivity holds promise for the discovery of novel and highly efficient stereoselective reactions.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Trigonal |

| Space Group | P 32 2 1 |

| a (Å) | 9.4370 |

| b (Å) | 9.4370 |

| c (Å) | 10.6900 |

| α (°) | 90.0 |

| β (°) | 90.0 |

| γ (°) | 120.0 |

Data obtained from the Crystallography Open Database. nih.gov

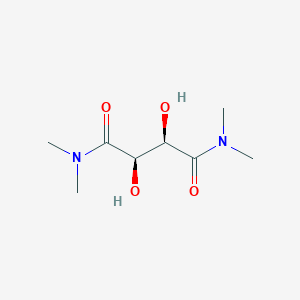

Structure

2D Structure

Propriétés

IUPAC Name |

(2R,3R)-2,3-dihydroxy-N,N,N',N'-tetramethylbutanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-9(2)7(13)5(11)6(12)8(14)10(3)4/h5-6,11-12H,1-4H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYDYHRBODKVEL-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(C(C(=O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]([C@H](C(=O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n,n ,n Tetramethyl L Tartramide

Established Reaction Pathways for Amide Formation from Tartaric Acid Derivatives

The most common and well-established methods for synthesizing N,N,N',N'-tetramethyl-L-tartramide involve the reaction of a suitable tartaric acid derivative with dimethylamine (B145610). The choice of the starting material, whether it be L-tartaric acid itself or one of its esters, significantly influences the reaction conditions and the stereochemical outcome of the product.

Aminolysis of L-Tartaric Acid and its Esters

The direct reaction of amines with carboxylic acids or their ester derivatives, known as aminolysis, is a fundamental approach to forming amide bonds.

The direct aminolysis of L-tartaric acid with amines, such as various alkylamines, can be achieved through thermolysis. For instance, heating L-tartaric acid with amines like butyl-, hexyl-, or octylamine (B49996) at high temperatures (e.g., 200°C) without a solvent can produce the corresponding N,N'-dialkyltartramides. nih.govresearchgate.netsemanticscholar.org However, this high-temperature method is often problematic as it can lead to a mixture of all possible stereoisomers, indicating partial racemization. researchgate.netsemanticscholar.org While an excess of the original stereoconfiguration is typically retained, the lack of stereoselectivity makes this method less suitable for applications requiring enantiomerically pure compounds. nih.govresearchgate.netsemanticscholar.org

A more controlled and highly efficient method involves the aminolysis of L-tartaric acid esters. A well-documented procedure utilizes (R,R)-(+)-diethyl tartrate as the starting material. orgsyn.org In this process, diethyl tartrate is treated with an excess of cold, anhydrous dimethylamine in methanol. orgsyn.org The reaction is allowed to proceed at room temperature for several days, leading to the formation of (R,R)-(+)-N,N,N',N'-tetramethyltartaric acid diamide (B1670390) in high yields. orgsyn.org This method, conducted under milder conditions, is significantly more effective at preserving the stereochemistry of the tartaric acid backbone. Symmetrical tartramides are primarily obtained from the reaction of tartaric acid or its esters with amines. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The choice of starting material and reaction parameters such as temperature, solvent, and reaction time are key factors.

For the direct thermolysis of L-tartaric acid with alkylamines, while yields can range from 67-86% after aqueous workup, the significant drawback is the formation of stereoisomeric mixtures due to the harsh, high-temperature conditions. researchgate.net This method is therefore considered obsolete for stereoselective synthesis. researchgate.netsemanticscholar.org

In contrast, the aminolysis of diethyl tartrate with dimethylamine offers a highly optimized and efficient route. The use of a significant excess of dimethylamine in a methanolic solution at a low initial temperature, followed by standing at ambient temperature, drives the reaction to completion. orgsyn.org This procedure consistently produces yields in the range of 93-95% for the crude product, which is often of sufficient purity for subsequent steps. orgsyn.org Further purification can be achieved by recrystallization from a methanol-ethyl acetate (B1210297) mixture. orgsyn.org The success of this method hinges on the use of anhydrous conditions and allowing sufficient time for the reaction to complete, as demonstrated by the three-day reaction period. orgsyn.org

| Starting Material | Amine | Solvent | Temperature | Reaction Time | Yield | Notes |

| L-Tartaric Acid | Butylamine, Hexylamine, or Octylamine | None (neat) | 200 °C | Not specified | 67-86% | Produces a mixture of stereoisomers. researchgate.netsemanticscholar.org |

| (R,R)-(+)-Diethyl tartrate | Anhydrous dimethylamine | Methanol | -78°C initially, then room temp. | 3 days | 93-95% | High stereoselectivity, product crystallizes from solution. orgsyn.org |

Stereochemical Control in this compound Synthesis

Maintaining the (2R,3R) stereochemistry of the tartaric acid core is paramount in the synthesis of this compound for its use in chiral applications. The synthetic strategy must be designed to avoid racemization or epimerization at the two stereocenters.

High-temperature methods, such as the direct thermolysis of L-tartaric acid with amines, have been shown to compromise stereochemical integrity, resulting in mixtures of diastereomers. nih.govresearchgate.netsemanticscholar.org This is likely due to enolization or other side reactions that are promoted by the harsh conditions. Therefore, such methods are generally avoided when enantiopurity is required. researchgate.netsemanticscholar.org

The preferred approach for ensuring stereochemical control is the use of milder reaction conditions and starting with an ester of L-tartaric acid, such as diethyl tartrate. orgsyn.orggoogle.com The aminolysis of diethyl tartrate with dimethylamine at low to ambient temperatures proceeds with high fidelity, preserving the (R,R) configuration of the starting ester to yield the desired (2R,3R)-N,N,N',N'-tetramethyl-L-tartramide. orgsyn.org The mechanism of this reaction, a nucleophilic acyl substitution, does not typically involve the cleavage of bonds to the chiral carbons, thus maintaining the stereochemistry. The use of a well-defined crystalline starting material and the crystallization of the product also aid in ensuring the stereochemical purity of the final compound. orgsyn.org The optical activity of the product, with a specific rotation of [α]D +43° in ethanol, confirms the retention of the chiral nature of the molecule. orgsyn.org

Novel Approaches and High-Efficiency Preparations

While the aminolysis of diethyl tartrate is a highly effective and established method, research into novel and more efficient amide bond-forming reactions continues to be an active area. For the synthesis of tartramides in general, multi-step routes have been developed, particularly for non-symmetrical derivatives. nih.gov One such approach involves the formation of a tartaric acid monoamide, followed by cyclization to an N-alkyltartrimide using a dehydrating agent, and subsequent ring-opening with another amine. nih.gov This highlights the use of cyclic intermediates to control the step-wise addition of different amines.

Furthermore, modern organic synthesis offers a variety of coupling agents for direct amidation of carboxylic acids under mild conditions, which could potentially be applied to the synthesis of this compound from L-tartaric acid itself, while avoiding the high temperatures that lead to racemization. Reagents such as B(OCH2CF3)3 have been shown to be effective for the direct amidation of a wide range of carboxylic acids and amines, including the coupling of N-protected amino acids with low levels of racemization. nih.gov The application of such advanced coupling agents could represent a more direct and potentially faster route from L-tartaric acid compared to the esterification-then-aminolysis sequence, provided that the reaction conditions are optimized to prevent epimerization of the stereogenic centers adjacent to the activated carboxyl groups.

Structural Elucidation and Conformational Analysis of N,n,n ,n Tetramethyl L Tartramide

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for determining the structure and functional groups of N,N,N',N'-Tetramethyl-L-tartramide, as well as its behavior in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive information about its molecular framework. Publicly available spectral data, though not exhaustively detailed in published literature, confirms the characterization of this compound by NMR. nih.gov

Due to the molecule's C₂ symmetry, the two halves of the molecule are chemically equivalent. This symmetry simplifies the expected NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The methyl protons of the N(CH₃)₂ groups would likely appear as one or more singlets. The methine protons (CH-OH) would produce a signal, and the hydroxyl (OH) protons would also be present, with their chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is anticipated to show three distinct signals corresponding to the three unique carbon environments: the carbonyl carbon (C=O), the methine carbon (CH-OH), and the methyl carbons (N-CH₃). nih.gov The chemical shifts of these carbons are influenced by their local electronic environment. researchgate.net

| Predicted NMR Data for this compound | | :--- | :--- | | Nucleus | Predicted Chemical Shift (ppm) and Multiplicity | | ¹H NMR | | | N-CH₃ | ~2.9-3.1 (singlet, 12H) | | CH-OH | ~4.5-4.7 (singlet or multiplet, 2H) | | OH | Variable, dependent on solvent and concentration (broad singlet, 2H) | | ¹³C NMR | | | C=O | ~170-175 | | CH-OH | ~70-75 | | N-CH₃ | ~35-40 |

Note: The table presents predicted values based on typical chemical shifts for similar functional groups; actual experimental values may vary.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and attenuated total reflectance (ATR)-IR techniques, is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. researchgate.net The FTIR spectrum of this compound has been recorded, confirming the presence of its key functional groups. nih.gov

The main vibrational bands expected and their assignments are:

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) groups. The broadness of this peak is indicative of hydrogen bonding.

C-H Stretching: Absorptions corresponding to the stretching of C-H bonds in the methyl and methine groups typically appear in the 2800-3000 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band characteristic of the tertiary amide carbonyl (C=O) group is expected around 1630-1680 cm⁻¹. This is a key diagnostic peak for the amide functionality.

C-N Stretching: The stretching vibration of the C-N bond in the amide group usually appears in the 1100-1300 cm⁻¹ range.

| Characteristic Infrared Absorption Bands for this compound | | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | Hydroxyl (-OH) | Stretching (H-bonded) | 3200 - 3600 (Broad) | | Amide Carbonyl (C=O) | Stretching | 1630 - 1680 (Strong) | | Methyl/Methine (C-H) | Stretching | 2800 - 3000 | | Amide (C-N) | Stretching | 1100 - 1300 |

Electronic Circular Dichroism (CD) spectroscopy is a vital technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. tcichemicals.com This provides information about the stereochemistry and conformation of the molecule in solution.

While direct CD spectral data for this compound is not prominent in the literature, studies on its closely related O,O'-dibenzoyl derivative have been conducted. hmdb.ca These studies utilized the exciton (B1674681) chirality method, which is a powerful tool within CD spectroscopy for determining the absolute configuration and conformation of molecules containing multiple chromophores. The results for the dibenzoyl derivative indicated that the conformation observed in the solid state is maintained in solution. hmdb.ca This suggests that the core tartramide backbone has a conformationally stable structure, and similar stability would be expected for the parent compound, this compound. The chiroptical properties are a direct consequence of the (2R,3R) configuration inherited from L-tartaric acid.

Solid-State Structural Studies

The analysis of the compound in its solid, crystalline form provides unambiguous data on bond lengths, bond angles, and the spatial arrangement of molecules relative to one another.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. The crystal structure of this compound has been determined and provides precise geometric parameters. nih.gov

The analysis revealed an unusual conformation for the tartaric acid backbone. While tartaric acid and its salts typically adopt an energetically favored planar, antiperiplanar conformation, this compound crystallizes in an unprecedented +synclinal (or gauche) conformation. hmdb.ca In this arrangement, the two dimethylamide groups are positioned adjacent to each other. The molecule possesses a crystallographic twofold rotation axis. hmdb.ca

| Crystallographic Data for this compound | | :--- | :--- | | Parameter | Value | | Crystal System | Trigonal | | Space Group | P 3₂ 2 1 | | Unit Cell Dimensions | | | a | 9.4370 Å | | b | 9.4370 Å | | c | 10.6900 Å | | α | 90.0° | | β | 90.0° | | γ | 120.0° | | Z (Molecules per unit cell) | 3 |

Data sourced from the Crystallography Open Database, referencing Rychlewska, U. (1992). nih.gov

The way molecules pack within a crystal is governed by intermolecular forces. In the crystal lattice of this compound, hydrogen bonding is the dominant intermolecular force directing the packing arrangement.

The X-ray diffraction study revealed that a three-dimensional network of O-H···O hydrogen bonds connects the molecules. hmdb.ca The hydroxyl group of one molecule acts as a hydrogen bond donor to a carbonyl oxygen atom of an adjacent molecule. This extensive network of hydrogen bonds is responsible for the cohesion of the crystal lattice and influences the compound's physical properties, such as its melting point. This is in contrast to its O,O'-dibenzoyl derivative, which lacks the hydroxyl groups and where the molecules are held together primarily by weaker van der Waals forces. hmdb.ca

Computational Chemistry Approaches to Conformational Preferences

Computational chemistry provides powerful tools for understanding the three-dimensional structure and dynamic behavior of molecules at an atomic level. For chiral molecules like this compound, these methods offer deep insights into the conformational preferences that are often inaccessible by experimental means alone. By simulating molecular behavior, researchers can map out energy landscapes and observe how the molecule flexes and changes shape over time. These computational approaches, primarily Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are crucial for linking the molecule's structure to its properties and function.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for calculating the properties of medium-sized molecules like this compound. rsc.org DFT calculations are employed to determine optimized molecular geometries, relative energies of different conformers, and the potential energy surface that governs their interconversion. rsc.orgresearchgate.net

The process begins by identifying potential low-energy conformations, which can be generated by systematically rotating the molecule's key dihedral angles—specifically around the central C-C bond and the C-N amide bonds. For each of these starting geometries, a full geometry optimization is performed. This computational process systematically alters the atomic coordinates to find the arrangement with the minimum electronic energy. Functionals such as B3LYP are commonly paired with basis sets like 6-311+G(d,p) to achieve reliable results for such organic molecules. rsc.orgresearchgate.net

The calculations yield the optimized 3D structure of each stable conformer and its corresponding energy. By comparing these energies, a conformational energy landscape can be constructed, identifying the global minimum energy structure and the relative stabilities of other low-energy conformers. These theoretical geometries can be validated by comparing them with experimental data, such as the crystal structure determined by X-ray crystallography. nih.gov For this compound, the solid-state structure shows a specific conformation dictated by crystal packing forces, which DFT can compare against the intrinsic, gas-phase or solution-phase preferences. nih.gov

The energy differences between conformers, along with the energy barriers separating them, reveal the molecule's flexibility and the likelihood of finding it in a particular shape at a given temperature.

Table 1: Representative DFT-Calculated Relative Energies for Conformers of this compound (Note: This table presents hypothetical data representative of typical DFT study results for illustrative purposes.)

| Conformer | Dihedral Angle (O-C-C-O) | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A (Global Minimum) | -65° (gauche) | 175° (anti) | 0.00 | 75.5 |

| B | 180° (anti) | 178° (anti) | 1.15 | 12.8 |

| C | -68° (gauche) | -60° (gauche) | 2.50 | 2.1 |

| D | 62° (gauche) | 170° (anti) | 1.50 | 7.6 |

This interactive table showcases how DFT calculations can quantify the relative stability of different molecular shapes. The "Population" column is derived from the Boltzmann distribution, indicating the probability of each conformer's existence at room temperature based on its calculated relative energy.

While DFT provides a static picture of stable conformations, Molecular Dynamics (MD) simulations offer a view of the molecule in motion. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. nih.gov This approach allows for the exploration of the conformational space and the observation of dynamic processes, such as transitions between different stable shapes. nih.gov

An MD simulation of this compound would typically begin with one of the low-energy conformers identified by DFT. The molecule is placed in a simulation box, often filled with solvent molecules like water to mimic experimental conditions. nsf.gov The interactions between all atoms are described by a "force field," such as CHARMM or AMBER, which is a set of empirical energy functions and parameters. uiuc.edu The system is then simulated for a period ranging from nanoseconds to microseconds, during which the positions and velocities of all atoms are recorded at regular intervals. nih.gov

Analysis of the resulting trajectory provides a wealth of information about the molecule's dynamic behavior. For instance, one can monitor the fluctuations of dihedral angles to see which parts of the molecule are flexible and which are rigid. It is possible to identify conformational transitions and calculate the rate at which they occur. nih.govscirp.org This dynamic information is crucial for understanding how the molecule might interact with other molecules, such as binding to a biological receptor, where flexibility and the ability to adopt specific conformations are key. nih.gov The simulations can reveal the most populated conformational states in solution and how they differ from the gas-phase or solid-state structures. nsf.govnih.gov

Table 2: Representative Parameters and Findings from a Molecular Dynamics Simulation of this compound (Note: This table presents hypothetical data representative of a typical MD simulation setup and expected results for illustrative purposes.)

| Parameter | Value / Description |

| Force Field | CHARMM36 |

| Solvent Model | TIP3P Water |

| System Size | ~5000 atoms (1 molecule + solvent) |

| Simulation Time | 500 ns |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Key Dihedrals Monitored | O-C-C-O, C-C-N-C |

| Major Conformations Observed | Predominantly gauche conformer around C-C bond, consistent with DFT global minimum. |

| Conformational Transitions | Frequent transitions observed between minor conformers. Residence time in the global minimum state is significantly longer. |

| Root Mean Square Fluctuation (RMSF) | Highest fluctuations observed in the N-methyl groups, indicating high mobility. The central C-C-O-H backbone is more rigid. |

This interactive table summarizes the typical setup for an MD simulation and the kind of dynamic insights that can be obtained. These simulations bridge the gap between static structures and the dynamic reality of molecular behavior in a given environment.

N,n,n ,n Tetramethyl L Tartramide As a Chiral Auxiliary and Building Block

Role in Asymmetric Induction and Diastereoselective Reactions

A key application of N,N,N',N'-Tetramethyl-L-tartramide is in diastereoselective reactions, particularly through a process known as desymmetrization. This strategy involves the selective reaction of one of the two identical functional groups in the symmetric molecule, leading to a non-symmetric product with high diastereoselectivity.

A prominent example is the controlled addition of organometallic reagents, such as Grignard or organolithium reagents, to one of the two amide groups of O-protected this compound. organic-chemistry.org The inherent chirality of the tartramide backbone directs the incoming nucleophile, resulting in the preferential formation of one diastereomer of the corresponding γ-keto amide. organic-chemistry.org This reaction effectively translates the stereochemical information from the tartramide core to a newly formed, stereochemically rich product. The efficiency of this asymmetric induction is often high, leading to products with excellent diastereomeric ratios. organic-chemistry.org

Table 1: Diastereoselective Addition of Organolithium Reagents to a Derivative of this compound

This table illustrates the diastereoselective addition of various organolithium reagents to the O-silylated derivative of this compound to form different γ-keto amides. The high diastereomeric ratio (d.r.) indicates a high degree of asymmetric induction.

| Entry | Organolithium Reagent (R-Li) | Product (γ-keto amide) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Phenyllithium | R = Phenyl | 85 | >98:2 |

| 2 | n-Butyllithium | R = n-Butyl | 82 | >98:2 |

| 3 | Vinyllithium | R = Vinyl | 80 | >98:2 |

Data sourced from research on γ-hydroxy amides derived from tartaric acid. organic-chemistry.org

Application in the Synthesis of Enantiomerically Pure Compounds

The role of this compound extends beyond being a simple auxiliary to serving as a fundamental building block for creating other enantiomerically pure compounds. The γ-keto amides produced from the diastereoselective desymmetrization described above are valuable synthetic intermediates. organic-chemistry.org

These intermediates can be readily transformed into other useful chiral molecules. For instance, the ketone functionality of the γ-keto amide can be stereoselectively reduced to afford enantiomerically pure γ-hydroxy amides. organic-chemistry.org These resulting compounds are versatile chiral building blocks in their own right and have been utilized in the total synthesis of various biologically active natural products. organic-chemistry.org This multi-step transformation, starting from the symmetric tartramide, showcases a powerful strategy for generating complex stereochemistry from a simple, achiral starting material in a controlled and predictable manner.

Table 2: Synthesis of Enantiomerically Pure γ-Hydroxy Amides

This table shows the reduction of γ-keto amides (synthesized from the tartramide building block) to the corresponding γ-hydroxy amides, which are valuable enantiomerically pure compounds for further synthesis.

| Entry | γ-Keto Amide (Substituent R) | Reducing Agent | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | R = Phenyl | Sodium borohydride (B1222165) / CeCl₃·7H₂O | 92 | 94:6 |

| 2 | R = n-Butyl | Sodium borohydride / CeCl₃·7H₂O | 89 | 95:5 |

| 3 | R = Vinyl | Sodium borohydride / CeCl₃·7H₂O | 91 | 96:4 |

Data sourced from a review on the applications of tartaric acid-derived γ-hydroxy amides in total synthesis. organic-chemistry.org

Design and Synthesis of this compound-Derived Chiral Scaffolds

The well-defined, rigid C₂-symmetric backbone of this compound makes it an excellent starting point for the design and synthesis of more complex chiral scaffolds and ligands. nih.gov Tartaric acid derivatives, in general, are foundational in creating privileged chiral ligands, such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), which are widely used in asymmetric catalysis. organic-chemistry.org

Following this principle, the diamide (B1670390) structure of this compound can be chemically modified to create novel chiral ligands. For example, the hydroxyl groups can be functionalized, or the amide groups themselves can be incorporated into larger macrocyclic or chelating structures. These derived scaffolds can then be used to coordinate with metal centers, creating chiral catalysts for a variety of asymmetric transformations, including hydrogenations, cycloadditions, and allylic alkylations. nih.govorganic-chemistry.org The predictable stereochemistry of the original tartramide is thus leveraged to build a sophisticated chiral environment capable of controlling the stereochemical outcome of catalytic reactions. nih.gov

Coordination Chemistry of N,n,n ,n Tetramethyl L Tartramide

N,N,N',N'-Tetramethyl-L-tartramide as a Chiral Ligand in Metal Complexesnih.govresearchgate.netchemdad.comd-nb.infomdpi.com

The chirality and the presence of both hard oxygen and softer nitrogen donor atoms make this compound a versatile ligand for coordinating with a wide range of metal centers. The resulting metal complexes often exhibit unique stereochemical properties and reactivity.

Synthesis and Characterization of Metal-N,N,N',N'-Tetramethyl-L-tartramide Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. bookpi.orgnih.govmdpi.com For instance, the reaction of this compound with metal chlorides or nitrates in alcoholic or aqueous solutions can yield the desired complexes. osti.gov

Ligand Denticity and Coordination Modesbookpi.org

This compound can act as a multidentate ligand, meaning it can bind to a metal ion through multiple donor atoms simultaneously. nih.govtum.de The most common coordination mode involves the two hydroxyl oxygen atoms and the two carbonyl oxygen atoms, making it a tetradentate ligand. nih.gov However, depending on the metal ion, the reaction conditions, and the presence of other coordinating species, it can also exhibit other denticities. For example, it can act as a bidentate ligand, coordinating through the two hydroxyl groups or the two carbonyl groups. The flexibility in its coordination behavior allows for the formation of a diverse range of complex structures.

Structural Analysis of Coordination Spheresmdpi.comresearchgate.net

The coordination sphere around the metal ion in this compound complexes is of particular interest as it dictates the stereochemistry and reactivity of the complex. X-ray diffraction studies have revealed that the ligand can enforce a specific geometry around the metal center due to its chiral backbone. researchgate.net The arrangement of the donor atoms and the conformation of the chelate rings can create a chiral environment that is crucial for asymmetric transformations. The structural analysis of these coordination spheres provides valuable insights into the mechanism of chiral recognition and induction.

Metal-N,N,N',N'-Tetramethyl-L-tartramide Complexes in Catalysis

The chiral nature of this compound complexes makes them attractive candidates for applications in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

Exploration of Transition Metal Catalysts (e.g., Titanium, Copper)chemdad.comchemicalbook.com

Complexes of this compound with transition metals such as titanium and copper have been investigated as catalysts in a variety of organic reactions. mdpi.com Titanium complexes, for instance, have shown promise in the ring-opening polymerization of cyclic esters. rsc.org Copper complexes are known to be effective catalysts for a range of cross-coupling reactions, including C-N bond formation. d-nb.inforesearchgate.netrsc.org The choice of the metal center and the specific reaction conditions can be tailored to optimize the catalytic activity and selectivity of the system.

Mechanistic Insights into Chiral Catalytic Cycleschemicalbook.com

Understanding the mechanism of a catalytic reaction is essential for its optimization and further development. In the case of catalysis by metal-N,N,N',N'-tetramethyl-L-tartramide complexes, the chiral ligand plays a key role in controlling the stereochemical outcome of the reaction. Mechanistic studies often involve a combination of kinetic experiments, spectroscopic analysis of reaction intermediates, and computational modeling. These studies aim to elucidate the elementary steps of the catalytic cycle, including substrate coordination, the stereoselective bond-forming step, and product release. For example, in copper-catalyzed N-arylation reactions, kinetic studies have provided insights into the influence of the ligand structure and reaction parameters on the rate of the reaction. researchgate.net Such mechanistic understanding is crucial for the rational design of more efficient and selective chiral catalysts.

Applications of N,n,n ,n Tetramethyl L Tartramide in Asymmetric Catalysis

Enantioselective Allylboration Reactions

The asymmetric allylboration of aldehydes is a powerful method for synthesizing optically active homoallylic alcohols, which are crucial intermediates in the synthesis of many natural products and pharmaceuticals. The stereochemical outcome of this reaction is determined by the chiral auxiliary attached to the boron atom, which proceeds through a highly organized, chair-like six-membered ring transition state. wikipedia.org

Derivatives of N,N,N',N'-tetramethyl-L-tartramide have been successfully employed as chiral auxiliaries in this context. Specifically, related tartramides such as N,N'-diphenyl-tartramide and N,N'-dibenzyl-tartramide have been used to create chiral allylboronate reagents. chemicalbook.com These reagents react with achiral aldehydes to produce chiral homoallylic alcohols with high levels of enantioselectivity. wikipedia.orgchemicalbook.com

Research has shown that the choice of the N-substituent on the tartramide auxiliary significantly influences the reaction's efficiency. For instance, in the allylation of benzaldehyde, the use of an N,N'-dibenzyl-tartramide auxiliary resulted in a 10–15% higher enantiomeric excess (ee) compared to the N,N'-diphenyl-tartramide auxiliary. chemicalbook.com The 2-allyl-N,N'-dibenzyl-1,3,2-dioxaborolane-4,5-dicarbamide reagent has been shown to afford homoallylic alcohols with excellent enantioselectivities, typically ranging from 90–99% ee, upon reaction with various aldehydes. chemicalbook.com A key advantage of these tartramide auxiliaries is that they can often be recovered by recrystallization and reused without any loss of optical activity. wikipedia.org

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Benzaldehyde | 95 | 96 |

| p-Chlorobenzaldehyde | 93 | 97 |

| p-Nitrobenzaldehyde | 91 | 99 |

| Cyclohexanecarboxaldehyde | 90 | 90 |

| Isobutyraldehyde | 85 | 92 |

Catalytic Asymmetric Cyclopropanation Using this compound Derivatives

Asymmetric cyclopropanation is a fundamental C-C bond-forming reaction for the synthesis of chiral cyclopropane (B1198618) rings, which are prevalent motifs in numerous bioactive molecules. This transformation often involves the reaction of an alkene with a carbene species, mediated by a chiral catalyst.

While a wide variety of chiral ligands and catalysts have been developed for enantioselective cyclopropanation reactions, including those based on rhodium, copper, and cobalt complexes, specific applications utilizing this compound or its direct derivatives as the controlling chiral auxiliary are not prominently documented in a survey of recent chemical literature. Research in this area tends to focus on other ligand classes such as chiral dipeptides, bipyridine-N,N'-dioxides, and metalloporphyrins. researchgate.netunl.pt Therefore, while the principles of catalytic asymmetric cyclopropanation are well-established, the use of this compound for this specific purpose remains an underexplored area of research.

Asymmetric Desymmetrisation Strategies with this compound

Asymmetric desymmetrisation is an elegant strategy for generating chiral molecules from prochiral or meso starting materials. This approach involves the selective reaction of one of two identical functional groups in a substrate, guided by a chiral catalyst or reagent, thereby breaking the molecule's symmetry and inducing chirality.

This powerful technique has been applied to a wide range of substrates, including diols, dienes, and maleimides, using various catalytic systems. unl.ptrsc.org However, similar to the case of asymmetric cyclopropanation, a literature review does not reveal specific examples where this compound is employed as the chiral ligand or auxiliary to control a desymmetrisation process. The field is dominated by other types of chiral controllers, such as N,N'-dioxide-metal complexes and organocatalysts like quinine-derived thioureas. rsc.org The potential for this compound to act as a chiral ligand in these types of transformations has not been extensively reported.

Other Enantioselective Transformations (e.g., Chiral Resolution via Diastereomeric Salt Formation)

Chiral resolution is a classical and widely used method for separating a racemic mixture into its constituent enantiomers. wikipedia.org The most common approach involves reacting the racemate with a single enantiomer of a chiral resolving agent. wikipedia.orglibretexts.org This reaction produces a pair of diastereomers which, unlike enantiomers, have different physical properties such as solubility and can therefore be separated by conventional methods like fractional crystallization. wikipedia.orglibretexts.org After separation, the resolving agent is removed to yield the pure enantiomers of the original compound.

Tartaric acid is one of the most historically significant and commonly used chiral resolving agents for racemic bases, where it forms diastereomeric salts. libretexts.orgnih.gov As a C2-symmetric chiral diamide (B1670390), this compound does not possess the acidic carboxyl groups of its parent compound, tartaric acid, and thus cannot form acid-base salts in the same manner. However, it can potentially act as a chiral resolving agent through the formation of diastereomeric complexes stabilized by other intermolecular forces, such as hydrogen bonding. Alternatively, it could be used as a chiral derivatizing agent, covalently bonding to a racemic mixture to form separable diastereomers. Despite this potential, specific, documented instances of this compound being used as a primary resolving agent for the separation of racemates via diastereomeric complex or salt formation are not widely available in the surveyed literature.

Supramolecular Chemistry Involving N,n,n ,n Tetramethyl L Tartramide

Molecular Recognition and Host-Guest Interactions

The inherent chirality and functional group arrangement of N,N,N',N'-Tetramethyl-L-tartramide make it a candidate for molecular recognition, where a host molecule selectively binds to a specific guest molecule. This recognition is primarily driven by non-covalent interactions, with hydrogen bonding playing a pivotal role.

Hydrogen Bonding Networks in this compound Systems

The solid-state structure of this compound reveals a complex, three-dimensional network of hydrogen bonds. iucr.org X-ray diffraction analysis has shown that the molecule adopts an unusual +synclinal conformation in the crystal lattice. iucr.org This conformation is noteworthy because optically active tartaric acid and its salts typically favor a -synclinal arrangement. iucr.org In this specific conformation, both the hydroxyl and amide groups are positioned in a gauche arrangement, with the hydrogen atoms of the chiral centers in a trans orientation. iucr.org

The molecular packing is dictated by a network of O-H···O hydrogen bonds. Specifically, the hydroxyl group's oxygen atom, O(2), acts as a hydrogen bond donor to the carbonyl oxygen atom, O(1), of an adjacent molecule. iucr.org This interaction creates a robust and highly ordered crystalline structure. The molecule itself possesses a twofold rotation axis that aligns with a crystallographic diad axis. iucr.org

Table 1: Crystallographic and Hydrogen Bonding Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₆N₂O₄ |

| Crystal System | Trigonal |

| Space Group | P3₂21 |

| a (Å) | 9.4370 |

| c (Å) | 10.6900 |

| Hydrogen Bond | O-H···O |

| Data sourced from the Crystallography Open Database, based on the work of Rychlewska (1992). iucr.org |

Design of Chiral Hosts for Enantioselective Recognition

The C₂ symmetry and chiral nature of tartaric acid and its derivatives, including this compound, make them valuable components in the design of chiral hosts for the separation of enantiomers. While specific studies detailing the use of this compound as a chiral host are not extensively documented in the reviewed literature, the broader class of tartramide derivatives has been successfully employed for this purpose. rsc.orgrsc.org

The principle of enantioselective recognition relies on the three-point interaction model, where a chiral host presents a unique three-dimensional arrangement of interaction sites that preferentially bind to one enantiomer of a chiral guest over the other. In the case of tartramide derivatives, these interactions often involve a combination of hydrogen bonding, π-π stacking, and steric repulsion. For instance, synthetic receptors incorporating tartramide units have been shown to differentiate between the enantiomers of diacyl tartaric acids, with the binding affinity and geometry being highly dependent on the chirality of both the host and the guest. rsc.org The design of such hosts often involves integrating the tartramide moiety into a more rigid scaffold to pre-organize the binding sites for effective molecular recognition.

Self-Assembly and Ordered Supramolecular Architectures

Self-assembly is a process where molecules spontaneously organize into well-defined structures through non-covalent interactions. Chiral molecules like this compound can impart their chirality to the resulting supramolecular assemblies, leading to the formation of helical or other complex architectures.

Research on related chiral diamides has demonstrated their ability to undergo diastereoselective self-assembly. nih.gov For example, chiral diamine-chelated aryllithiums have been shown to form discrete dimeric aggregates both in the solid state and in solution. nih.gov The aggregation of the individual monomeric units into a dimer is a highly diastereoselective process, indicating a strong preference for the formation of one diastereomer over the other. nih.gov This high degree of stereochemical control is a hallmark of self-assembling systems based on chiral building blocks. While this example does not directly involve this compound, it illustrates the potential for such molecules to form ordered, dimeric structures. The hydrogen bonding capabilities of this compound suggest its potential to form more extended, ordered structures like tapes or sheets, in addition to discrete dimers.

Dynamic Covalent and Non-Covalent Assemblies

Dynamic supramolecular systems involve assemblies that are formed through reversible interactions, allowing them to adapt and change in response to external stimuli. These systems can be based on either non-covalent interactions (like hydrogen bonding) or reversible covalent bonds.

The hydrogen bonding network in crystalline this compound is a prime example of a non-covalent assembly. iucr.org The formation of this network is a reversible process, and the stability of the assembly is dependent on factors such as solvent and temperature. While specific studies on the dynamic covalent chemistry of this compound were not found in the reviewed literature, its hydroxyl and amide functionalities offer potential sites for the formation of reversible covalent bonds, such as boronic esters or imines, with appropriate reaction partners. The C₂ symmetry of the molecule could be exploited to create symmetrical, dynamic macrocycles or cages. The principles of dynamic covalent and non-covalent chemistry provide a conceptual framework for the future design of responsive materials based on this versatile chiral building block.

Analytical and Methodological Contributions of N,n,n ,n Tetramethyl L Tartramide

Use as a Derivatizing Agent in Chiral Analysis

N,N,N',N'-Tetramethyl-L-tartramide can be chemically modified to create chiral derivatizing agents (CDAs). The fundamental principle behind using a CDA is to convert a pair of enantiomers, which are otherwise indistinguishable by many analytical techniques, into a pair of diastereomers. Diastereomers possess different physical and chemical properties, enabling their separation and quantification using standard achiral analytical methods, most notably high-performance liquid chromatography (HPLC).

The process involves the reaction of the chiral analyte, such as an amino acid or a chiral amine, with a derivative of this compound. This reaction creates two new diastereomeric compounds. For instance, the hydroxyl groups of the tartramide can be activated or converted into more reactive functionalities to facilitate the reaction with the analyte.

Detailed Research Findings:

While specific studies detailing the use of this compound itself as a commercial, ready-to-use derivatizing agent are not extensively documented in readily available literature, the principle is well-established with structurally similar compounds. For example, chiral reagents containing diamide (B1670390) functionalities derived from tartaric acid are employed for the resolution of racemic amines and alcohols. The efficiency of the separation of the resulting diastereomers is then evaluated based on the resolution factor (Rs) in the chromatogram. A higher resolution value indicates a better separation of the two diastereomers, allowing for accurate quantification of the original enantiomers.

The selection of the appropriate derivatizing agent and reaction conditions is crucial for successful chiral derivatization. The reaction should proceed to completion without racemization of the analyte or the reagent. The resulting diastereomers must be stable and possess suitable chromophores for detection by UV or other detectors used in chromatography.

Application in Chiral Chromatography for Enantiomer Separation

Beyond its role in forming diastereomers for separation on achiral columns, this compound and its derivatives have potential applications in chiral chromatography as components of chiral stationary phases (CSPs). In this approach, the chiral molecule is immobilized onto a solid support, typically silica (B1680970) gel, which is then packed into an HPLC column.

The separation of enantiomers on a CSP is based on the differential transient interactions between the enantiomers and the chiral selector immobilized on the stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric repulsion. The C2-symmetry and the presence of amide and hydroxyl groups in this compound make it a candidate for creating CSPs with selective recognition capabilities for a variety of chiral compounds.

Detailed Research Findings:

The development of CSPs based on tartaric acid derivatives is a well-established field in chiral chromatography. These CSPs have demonstrated broad applicability in the separation of a wide range of racemic compounds, including pharmaceuticals, agrochemicals, and natural products. The separation efficiency is typically quantified by the separation factor (α) and the resolution (Rs).

The following table illustrates the potential application of a CSP derived from a tartramide structure for the enantiomeric separation of a model compound, demonstrating the kind of data obtained in such studies.

| Analyte | Mobile Phase | Flow Rate (mL/min) | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) |

| Racemic Amine | Hexane/Isopropanol (90:10) | 1.0 | 2.54 | 3.18 | 1.25 | 2.10 |

This is a representative data table. k'1 and k'2 are the retention factors of the first and second eluted enantiomers, respectively.

The chiral recognition mechanism on such a CSP would involve the formation of transient diastereomeric complexes between the analyte enantiomers and the immobilized this compound derivative. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation.

Spectroscopic Probes for Stereochemical Assignment

This compound can also function as a chiral solvating agent (CSA) in nuclear magnetic resonance (NMR) spectroscopy for the determination of enantiomeric purity and the assignment of absolute configuration. When a CSA is added to a solution of a racemic mixture, it forms transient diastereomeric solvates with both enantiomers.

These diastereomeric complexes are in rapid equilibrium with the free species. Because the magnetic environments of the nuclei in the two diastereomeric solvates are different, separate signals for each enantiomer can be observed in the NMR spectrum. The difference in the chemical shifts (Δδ) between the corresponding signals of the two enantiomers is known as the enantiomeric shift difference. The integration of these signals allows for the direct determination of the enantiomeric excess (% ee).

Detailed Research Findings:

The use of chiral solvating agents is a powerful and non-destructive method for chiral analysis. The hydroxyl and amide functionalities of this compound can engage in hydrogen bonding and other intermolecular interactions with a variety of chiral analytes, including alcohols, amines, and carboxylic acids, leading to the formation of the necessary diastereomeric complexes.

The magnitude of the enantiomeric shift difference depends on several factors, including the nature of the analyte and the CSA, the solvent, the temperature, and the concentration of the CSA. A larger shift difference is desirable for accurate integration and determination of enantiomeric excess.

The table below provides a hypothetical example of the data that would be collected in an NMR study using this compound as a chiral solvating agent for the analysis of a racemic alcohol.

| Analyte Proton | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with CSA (R-enantiomer) (ppm) | Chemical Shift (δ) with CSA (S-enantiomer) (ppm) | Enantiomeric Shift Difference (Δδ) (ppm) |

| -CH-OH | 4.50 | 4.55 | 4.52 | 0.03 |

| Aromatic-H | 7.30 | 7.38 | 7.35 | 0.03 |

By observing which enantiomer's signals are shifted more significantly in the presence of the L-tartramide derivative, and by applying empirical models like the "Pirkle" model for similar systems, it is often possible to deduce the absolute configuration of the major enantiomer in a non-racemic sample.

Advanced Research Directions and Future Perspectives

Development of N,N,N',N'-Tetramethyl-L-tartramide-Based Functional Materials

The development of novel functional materials with tailored properties is a cornerstone of modern materials science. The incorporation of chiral units like this compound into larger molecular architectures is a key strategy for creating materials with unique optical, recognition, and catalytic properties.

Chiral Polymers and Supramolecular Assemblies: There is a growing interest in creating chiral polymers where the stereochemistry of the monomer unit dictates the polymer's secondary structure, such as a helical conformation. Tartaric acid-based polyamides, for instance, have been shown to exhibit aggregation-induced chirality amplification. By analogy, polymers derived from this compound could be designed to form chiral cavities, making them suitable for applications in enantioselective separations and sensing.

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials constructed from metal ions or clusters linked by organic ligands. The use of chiral ligands like derivatives of this compound could lead to the formation of homochiral MOFs. These materials possess chiral pores and channels, making them exceptional candidates for enantioselective adsorption, separation of racemic mixtures, and heterogeneous asymmetric catalysis. While the direct incorporation of this compound into MOFs is an emerging area, the principles are well-established with other chiral ligands.

Clathrate Hosts: Tartaric acid amides have demonstrated the ability to act as host compounds in the formation of clathrates, which are inclusion compounds where guest molecules are trapped within the crystalline framework of the host. This property can be exploited for the separation of molecules, including the resolution of racemates, or for the controlled release of guest compounds like pharmaceuticals or fragrances.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, scalability, and process control. The integration of chiral catalysts and auxiliaries into these systems is a major research focus.

The immobilization of this compound or its catalytic derivatives onto a solid support is a critical step for its use in flow chemistry. This would allow the chiral agent to be retained within the reactor while the reaction mixture

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.